N-Allyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N-Allyl-2-(methylamino)acetamide hydrochloride, also known as NAMA-HCl, is an organic compound that has recently become of interest to scientists due to its diverse range of applications. This compound is an amide derivative of allyl alcohol, which is a hydrochloride salt of N-Allyl-2-(methylamino)acetamide. NAMA-HCl has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has also been studied for its biochemical and physiological effects and its potential to be used in laboratory experiments. In
Scientific Research Applications
N-Allyl-2-(methylamino)acetamide hydrochloride has been used in various scientific research applications, including drug discovery, chemical synthesis, and biochemistry. It has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. In addition, this compound has been used in the study of the interactions between drugs and receptors in the body, and in the study of the biochemical and physiological effects of drugs on the body.
Mechanism of Action
N-Allyl-2-(methylamino)acetamide hydrochloride acts as an amide-based prodrug, which means that it is converted into an active drug form once it enters the body. It is converted into an active form by the action of enzymes in the body, which break down the amide bond and release the active drug form. This active drug form then binds to specific receptors in the body, which triggers a series of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties, and to be effective in the treatment of depression and anxiety. In addition, it has been shown to have a positive effect on the cardiovascular system, and to be useful in the treatment of obesity and diabetes.
Advantages and Limitations for Lab Experiments
N-Allyl-2-(methylamino)acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, so there is limited information available on its safety and toxicity. In addition, it is difficult to accurately measure its concentration, which can lead to inaccurate results.
Future Directions
N-Allyl-2-(methylamino)acetamide hydrochloride has a wide range of potential applications in the scientific research field. It could be used to develop new drugs, to study the interactions between drugs and receptors in the body, and to study the biochemical and physiological effects of drugs on the body. It could also be used to develop new organic compounds, such as amino acids, peptides, and nucleotides. In addition, this compound could be used to study the effects of different environmental conditions on the body, and to study the effects of different drugs on the body. Finally, this compound could be used to develop new methods of drug delivery, such as transdermal patches and inhalers.
properties
IUPAC Name |
2-(methylamino)-N-prop-2-enylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBMTUMEOOEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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